SR144528 (5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide) is a synthetic compound classified as a selective antagonist of the cannabinoid receptor type 2 (CB2) [, , , , , , , , , , , , , , , , , , , ]. It is a valuable tool in scientific research for elucidating the specific roles of CB2 receptors in various physiological and pathological conditions.
SR144528 acts as a selective antagonist at the CB2 receptor [, , , , , , , , , , , , , , , , , , , ]. It competitively binds to the receptor, preventing the binding and activation by agonists, such as endogenous cannabinoids like 2-arachidonoylglycerol (2-AG) and anandamide. This effectively blocks downstream signaling pathways associated with CB2 receptor activation.
Pain research: SR144528 is frequently used to determine whether the antinociceptive effects of cannabinoids or other compounds are mediated by CB2 receptors [, , , , , , , , , , , ]. For example, in studies of neuropathic pain, SR144528 blocked the analgesic effects of certain cannabinoids, suggesting a role for CB2 receptors in pain modulation. [, ].
Inflammation research: SR144528 has been used to study the role of CB2 receptors in inflammatory processes [, , , ]. Blocking CB2 receptors with SR144528 can exacerbate or have no effect on inflammatory responses, suggesting a complex role for these receptors in inflammation.
Immune function: CB2 receptors are expressed on immune cells, and SR144528 has been used to explore the role of these receptors in immune responses [, ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9